molecular formula C9H10BrNO2 B14392534 Methyl [3-(bromomethyl)phenyl]carbamate CAS No. 88465-55-8

Methyl [3-(bromomethyl)phenyl]carbamate

Cat. No.: B14392534
CAS No.: 88465-55-8
M. Wt: 244.08 g/mol
InChI Key: USWVJNAOTVHMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [3-(bromomethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromomethyl group attached to the phenyl ring, which is further connected to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(bromomethyl)phenyl]carbamate typically involves the bromination of a precursor compound followed by carbamate formation. One common method includes the following steps :

    Bromination: The precursor compound, such as ortho-nitrotoluene, undergoes a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride.

    Carbamate Formation: The brominated intermediate is then reacted with methyl isocyanate or a similar carbamoylating agent to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and carbamate formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(bromomethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted carbamates or amines.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

Methyl [3-(bromomethyl)phenyl]carbamate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

    Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl [3-(bromomethyl)phenyl]carbamate involves its interaction with nucleophiles due to the electrophilic nature of the bromomethyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on biological molecules, potentially affecting their function. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [2-(bromomethyl)phenyl]carbamate
  • Methyl [4-(bromomethyl)phenyl]carbamate
  • tert-Butyl [3-(bromomethyl)phenyl]carbamate

Uniqueness

Methyl [3-(bromomethyl)phenyl]carbamate is unique due to the specific positioning of the bromomethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

CAS No.

88465-55-8

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl N-[3-(bromomethyl)phenyl]carbamate

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)11-8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

USWVJNAOTVHMRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.